molecular formula C12H13N3O B138458 2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine CAS No. 142019-58-7

2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine

Cat. No. B138458
M. Wt: 215.25 g/mol
InChI Key: IGFLKBBXETTYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.

Mechanism Of Action

The mechanism of action of 2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in the development and progression of cancer. It has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of various physiological processes, including inflammation and immune response.

Biochemical And Physiological Effects

2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine has been found to possess potent anti-inflammatory, anti-cancer, and anti-viral activities. It has been shown to significantly reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases. Additionally, this compound has been found to exhibit significant inhibitory effects on various viruses, including influenza virus and herpes simplex virus.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine in lab experiments is its potent activity against various enzymes and signaling pathways. This compound can be used to study the role of these enzymes and pathways in various physiological and pathological processes. However, one of the major limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on 2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine. One of the major areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of new targets for this compound, which can be used to develop novel therapeutic agents for various diseases. Additionally, the potential use of this compound as a diagnostic tool for various diseases, including cancer and viral infections, is also an area of active research.

Synthesis Methods

2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine can be synthesized by the reaction of 2-amino-4-methylpyrimidine with 4-ethoxypyridine-2-carbaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired compound in good yield and purity.

Scientific Research Applications

2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine has been extensively studied for its potential applications in various fields of science. This compound has been found to possess potent anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to exhibit significant inhibitory effects on various enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases.

properties

CAS RN

142019-58-7

Product Name

2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-(4-ethoxypyridin-2-yl)-4-methylpyrimidine

InChI

InChI=1S/C12H13N3O/c1-3-16-10-5-7-13-11(8-10)12-14-6-4-9(2)15-12/h4-8H,3H2,1-2H3

InChI Key

IGFLKBBXETTYRO-UHFFFAOYSA-N

SMILES

CCOC1=CC(=NC=C1)C2=NC=CC(=N2)C

Canonical SMILES

CCOC1=CC(=NC=C1)C2=NC=CC(=N2)C

synonyms

Pyrimidine, 2-(4-ethoxy-2-pyridinyl)-4-methyl- (9CI)

Origin of Product

United States

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